Adamantan-1-ylmethyl acetate
Description
Historical Perspectives and Significance of the Adamantane (B196018) Scaffold in Chemical Sciences
The concept of adamantane, the simplest diamondoid hydrocarbon, was first proposed in 1924 by H. Decker, who named the theoretical C₁₀H₁₆ structure "decaterpene". wikipedia.orgnih.govrsc.org This hypothesis preceded its actual discovery by nearly a decade. In 1933, adamantane was first isolated from petroleum by Czech chemists S. Landa and V. Machacek. wikipedia.orgworldscientific.comacs.org The name "adamantane" was suggested due to the structural similarity of its carbon atom arrangement to that of a diamond crystal (from the Greek adamantinos, meaning related to steel or diamond). wikipedia.orgworldscientific.com
The first laboratory synthesis of adamantane was a complex process achieved by Vladimir Prelog in 1941. wikipedia.orgworldscientific.comacs.org However, the field of adamantane chemistry was significantly propelled forward in 1957 when Paul von Ragué Schleyer developed a much more convenient synthesis method involving the Lewis acid-catalyzed rearrangement of dicyclopentadiene. wikipedia.orgnih.gov This breakthrough made adamantane readily available for widespread research and catalyzed extensive investigation into its derivatives. wikipedia.orgmdpi.com
The significance of the adamantane scaffold is vast and multidisciplinary. worldscientific.com Its unique properties—rigidity, thermal stability, high lipophilicity, and a well-defined three-dimensional structure—make it an invaluable building block in several areas. wikipedia.orgworldscientific.comthieme-connect.com
Medicinal Chemistry : The adamantane moiety is a prominent pharmacophore. publish.csiro.aunih.gov Its incorporation into drug molecules can enhance lipophilicity, improve metabolic stability by protecting nearby functional groups, and facilitate passage across biological membranes. mdpi.compublish.csiro.aunih.gov This has led to the development of several clinically used drugs, such as Amantadine (B194251) (antiviral and for Parkinson's disease), Memantine (for Alzheimer's disease), and Saxagliptin (for type 2 diabetes). nih.govpublish.csiro.auacs.org The rigid structure also serves as a scaffold for the precise spatial arrangement of functional groups to interact with biological targets like enzymes and ion channels. publish.csiro.aunih.govnih.gov
Materials Science and Nanotechnology : The stability and defined structure of adamantane make it a key component in the development of advanced materials. rsc.orgworldscientific.com It is used in polymers, heat-resistant lubricants, and as a molecular building block for the self-assembly of molecular crystals. wikipedia.orgworldscientific.com Its cage-like structure can incorporate guest molecules, pointing to applications in nanotechnology and drug delivery systems. wikipedia.orgpensoft.net
Catalysis : The bulky and electron-donating nature of the adamantyl group has been exploited in ligand design for both organometallic and organocatalysis, influencing the activity and selectivity of catalysts. nih.gov
Table 1: Key Historical Milestones in Adamantane Chemistry
| Year | Milestone | Key Figure(s) | Significance |
|---|---|---|---|
| 1924 | Proposed the existence of a C₁₀H₁₆ diamond-like structure called "decaterpene". wikipedia.orgnih.gov | H. Decker | Conceptual birth of the adamantane structure. wikipedia.orgnih.gov |
| 1933 | First isolation of adamantane from crude petroleum oil. wikipedia.orgworldscientific.comacs.org | S. Landa, V. Machacek | Confirmed the natural existence of adamantane and launched a new field of chemistry. wikipedia.orgworldscientific.com |
| 1941 | First laboratory synthesis of adamantane. wikipedia.orgworldscientific.comacs.org | V. Prelog, R. Seiwerth | Proved the structure through chemical synthesis, though the method was complex. wikipedia.orgworldscientific.com |
| 1957 | Discovered a convenient synthesis via Lewis acid-catalyzed rearrangement. wikipedia.orgnih.gov | P. von R. Schleyer | Made adamantane widely and affordably available, accelerating research into its derivatives. wikipedia.orgmdpi.com |
| 1960s | Development of Amantadine as the first adamantane-based antiviral drug. nih.govnih.gov | DuPont Scientists | Marked the beginning of adamantane's significant role in medicinal chemistry. nih.govacs.org |
Overview of Adamantan-1-ylmethyl Acetate (B1210297) and its Structural Significance
Adamantan-1-ylmethyl acetate is a derivative where an acetate functional group is attached to one of the four equivalent bridgehead positions of the adamantane cage through a methylene (B1212753) (-CH₂-) bridge. This specific linkage is significant; the methylene group provides a degree of flexibility between the rigid, bulky adamantane scaffold and the planar acetate functional group.
The structural significance of this compound stems from this combination of features. The adamantane portion imparts high lipophilicity and steric bulk, properties that are often sought in medicinal chemistry to enhance a molecule's interaction with biological systems or to improve its pharmacokinetic profile. mdpi.compublish.csiro.au The acetate group, on the other hand, is a versatile chemical handle. It is an ester that can participate in various chemical transformations or act as a key interacting group with biological targets. The raw materials for its preparation can include 1-Adamantanemethanol. chemicalbook.com
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₀O₂ chemicalbook.comchembk.comfdc-chemical.com |
| Molecular Weight | 208.30 g/mol chemicalbook.comchembk.comfdc-chemical.com |
| IUPAC Name | (Adamantan-1-yl)methyl acetate |
| CAS Number | 778-11-0 chemicalbook.comchembk.com |
Scope and Research Directions for this compound and Related Derivatives
The research landscape for this compound and structurally similar compounds is primarily focused on medicinal chemistry and materials science, where the unique properties of the adamantane scaffold can be leveraged.
In medicinal chemistry, the "(adamantan-1-yl)methyl" fragment is a key structural motif in the design of new therapeutic agents. Research has shown that derivatives containing this group are being investigated for various applications:
Enzyme Inhibition : Adamantane derivatives are effective inhibitors of various enzymes. For instance, ureas containing the (adamantan-1-yl)methyl fragment have been synthesized and shown to be potent inhibitors of human soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation and hypertension. researchgate.net The adamantane cage serves to anchor the molecule within the enzyme's active site.
Antimicrobial Agents : The adamantane subunit is known to improve the lipophilicity of compounds, which can enhance their uptake by microbial cells. ptfarm.pl Novel pyrimidines with a 5-adamantan-1-ylmethyl substitution have been synthesized and evaluated for their antibacterial properties, showing potential as analogues of existing drugs like trimethoprim (B1683648). ptfarm.plresearchgate.net
Drug Delivery and Scaffolding : The adamantane core is considered a promising scaffold for drug delivery systems due to its biocompatibility and low toxicity. pensoft.netresearchgate.net Its rigid, tetrahedral geometry allows for the attachment of multiple functional groups in a precise spatial orientation, making it a useful platform for presenting bioactive molecules like peptides. thieme-connect.comresearchgate.net this compound itself can serve as a precursor for more complex molecules, where the acetate can be hydrolyzed to the corresponding alcohol and further functionalized. researchgate.net
In materials science, the adamantane scaffold is used to create polymers and molecular materials with controlled physicochemical properties. pensoft.net The incorporation of the bulky adamantane group can improve the thermal stability and solubility of polymers. While specific research on this compound in this area is not widely documented, its structure makes it a candidate for incorporation into polyesters or as a modifying agent for surfaces where its lipophilic nature could be advantageous.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-adamantylmethyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-9(14)15-8-13-5-10-2-11(6-13)4-12(3-10)7-13/h10-12H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJMYDWRRJHYOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501239112 | |
| Record name | Tricyclo[3.3.1.13,7]decane-1-methanol, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501239112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
778-11-0 | |
| Record name | Tricyclo[3.3.1.13,7]decane-1-methanol, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=778-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tricyclo[3.3.1.13,7]decane-1-methanol, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501239112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Chemical Transformations Involving Adamantan 1 Ylmethyl Acetate Systems
Reaction Mechanisms of Ester Formation and Hydrolysis Pathways
The formation of adamantan-1-ylmethyl acetate (B1210297), an ester, typically proceeds through the esterification of adamantan-1-ylmethanol with acetic acid or its derivatives. The most common mechanism is the Fischer esterification, which involves reacting the alcohol and carboxylic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The reaction rate is influenced by factors like the nature of the catalyst and temperature. grafiati.com
The mechanism, illustrated with ethanoic acid and ethanol (B145695) as a typical example, involves several key steps:
Protonation of the Carboxylic Acid: The carboxylic acid is protonated by the strong acid catalyst, which activates the carbonyl carbon, making it more electrophilic. chemguide.co.uk
Nucleophilic Attack: A lone pair of electrons on the oxygen atom of the alcohol (adamantan-1-ylmethanol) attacks the activated carbonyl carbon. chemguide.co.uk
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). chemguide.co.uk
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. chemguide.co.uk
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst (e.g., HSO₄⁻) or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. chemguide.co.uk
The reverse reaction, ester hydrolysis, can be catalyzed by either acid or base. In acid-catalyzed hydrolysis, the mechanism is the microscopic reverse of Fischer esterification. The ester's carbonyl oxygen is protonated, followed by nucleophilic attack by water, proton transfer, and elimination of the alcohol (adamantan-1-ylmethanol).
Base-catalyzed hydrolysis, or saponification, is an irreversible process. It involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the alkoxide (adamantan-1-ylmethoxide) and form a carboxylic acid. The alkoxide subsequently deprotonates the carboxylic acid in a rapid acid-base reaction, forming the carboxylate salt and adamantan-1-ylmethanol.
Regioselectivity and Stereoselectivity in Adamantane-Modified Systems
The adamantane (B196018) moiety, known for its bulky and rigid cage-like structure, significantly influences the regioselectivity and stereoselectivity of chemical reactions. acs.org Its conformational rigidity and steric hindrance direct incoming reagents to specific positions, leading to the preferential formation of one isomer over others. This control is crucial in synthesizing complex molecules with well-defined three-dimensional structures. researchgate.netrsc.org The stereochemical outcome of reactions involving adamantane derivatives is often governed by a balance between electrostatic and hyperconjugative effects. acs.org
The synthetic utility of oxiranes (epoxides) lies in their susceptibility to undergo ring-opening reactions with various nucleophiles, yielding vicinal difunctional compounds. researchgate.netresearchgate.net When an adamantane group is attached to the oxirane ring, it exerts a strong directing effect on the regioselectivity of the ring-opening. The attack of a nucleophile can occur at either of the two carbon atoms of the epoxide ring, and the preferred site of attack is influenced by both steric hindrance from the adamantyl group and the electronic nature of the reaction mechanism (S_N1 vs. S_N2). researchgate.net
For instance, in adamantane-containing oxiranes, the reaction with nucleophiles can lead to a mixture of regioisomers. The ratio of these isomers is highly dependent on the nature of the nucleophile and the reaction conditions. researchgate.net Studies on trans-phenyloxyrane (2k) and another adamantane oxirane (2e) have shown that ring-opening can be non-selective, likely due to competition between S_N1 and S_N2 mechanisms. researchgate.net
The table below presents data on the regioisomeric ratios observed in the ring-opening of adamantane-substituted oxiranes.
| Oxirane Substrate | Nucleophile/Conditions | Products | Regioisomer Ratio | Reference |
|---|---|---|---|---|
| trans-Phenyloxyrane (2k) | Aqueous HCl | 15a / 15b and 16a / 16b | 1.5:1 | researchgate.net |
| Adamantane Oxirane (2e) | - | 17a / 17b | 8:1 | researchgate.net |
Nucleophilic Substitution Processes at the Adamantane Moiety
Nucleophilic substitution reactions at the adamantane core are mechanistically distinct due to the unique geometry of the cage structure. The bridgehead carbons of adamantane are tertiary and sterically shielded. This structure prevents the backside attack required for a typical S_N2 reaction. Consequently, nucleophilic substitution at a bridgehead position of an adamantane derivative proceeds exclusively through an S_N1 mechanism. clockss.orglibretexts.org
The process involves the departure of a leaving group to form a highly stable tertiary adamantyl carbocation. This carbocation is then captured by a nucleophile. clockss.org The stability of the adamantyl cation facilitates these reactions, which are common in the synthesis of various adamantane derivatives. For example, 2-azidoadamantanes can be prepared from the corresponding alcohols via an S_N1-type substitution. clockss.org
However, reactions involving secondary positions or side chains, such as the methylene (B1212753) group in adamantan-1-ylmethyl acetate, can potentially proceed through either S_N1 or S_N2 pathways, depending on the reaction conditions, the nature of the leaving group, and the nucleophile. For primary substrates like adamantan-1-ylmethyl systems, the S_N2 mechanism is generally favored unless conditions promote carbocation formation and subsequent rearrangement.
Oxidative Functionalization Reactions on the Adamantane Core
The oxidative functionalization of the adamantane core involves the conversion of its strong C-H bonds into C-O, C-N, or other bonds, providing a direct route to valuable derivatives. researchgate.net The adamantane cage contains two types of C-H bonds: tertiary bonds at the four bridgehead positions and secondary bonds at the six methylene bridge positions. The tertiary C-H bonds are significantly more reactive towards oxidation due to the greater stability of the resulting tertiary radical or carbocation intermediate. mdpi.com
A variety of oxidizing agents and catalytic systems have been employed for this purpose, including transition metal complexes, peroxides, and enzymes like cytochrome P450. researchgate.netmdpi.com For example, nickel(II) complexes have been shown to be efficient catalysts for the oxidation of adamantane using m-chloroperbenzoic acid (m-CPBA) as the oxidant, showing high selectivity for the tertiary position. mdpi.com
The general mechanism for many of these oxidations involves:
Hydrogen Atom Abstraction: The oxidant or catalyst abstracts a hydrogen atom from a tertiary C-H bond, generating a stable adamantyl radical.
Oxygen Rebound or Nucleophilic Capture: The radical intermediate is then trapped by an oxygen-containing species (in an "oxygen rebound" step) or another nucleophile to form the functionalized product, such as 1-adamantanol (B105290).
The selectivity of these reactions is a key area of research, with different catalytic systems offering varying degrees of preference for the tertiary versus secondary positions. researchgate.netmdpi.com
Carbonylation and Decarbonylation Pathways
Carbonylation reactions introduce a carbonyl group (C=O) into the adamantane structure, a key step in synthesizing adamantane carboxylic acids and their derivatives. researchgate.net These reactions often proceed under acidic conditions (e.g., Koch-Haaf reaction) where an adamantyl cation, generated from an adamantyl halide or alcohol, reacts with carbon monoxide to form a stable acylium ion. This intermediate is then hydrolyzed to yield the carboxylic acid.
Decarbonylation is the reverse process, involving the removal of a carbonyl group. This transformation is particularly relevant for adamantane derivatives where a carboxylic acid group at a bridgehead position can be replaced. For instance, 3-hydroxyadamantane-1-carboxylic acid can be converted to 1,3-adamantanediol (B44800) through a process involving chlorination followed by decarbonylation and hydrolysis. acs.org The presence of a chloride group at a tertiary carbon of the adamantane appears to facilitate the decarbonylation reaction. acs.org In some cases, decarbonylation can occur as a side reaction or a subsequent step after an initial transformation. rsc.org
| Reaction Type | Starting Material | Reagents | Product | Key Feature | Reference |
| Carbonylation | Adamantane | Amides, Copper catalysts | Imides | Synthesis of imides | researchgate.net |
| Decarbonylation | 3-Hydroxyadamantane-1-carboxylic acid | 1. Thionyl chloride 2. Triethylamine-water | 1,3-Adamantanediol | Non-metal-catalyzed decarbonylation of the acyl chloride intermediate | acs.org |
Acid-Catalyzed Transformations and Rearrangements
Under strong acid conditions, the rigid adamantane framework is susceptible to a variety of transformations and rearrangements, often driven by the formation of stable carbocation intermediates. rsc.orgbeilstein-journals.org When a carbocation is formed on a side chain attached to the adamantane nucleus, it can trigger rearrangements like 1,2-hydride or 1,2-alkyl shifts (a type of Wagner-Meerwein rearrangement) to yield a more stable carbocation, such as the tertiary bridgehead adamantyl cation. libretexts.org
For example, the acid-catalyzed hydrolysis of adamantane-containing aminomethyloxiranes at elevated temperatures leads to the formation of amino alcohols. researchgate.net Similarly, acid-catalyzed isomerization of certain adamantyl oxiranes can lead to the formation of aldehydes. researchgate.net
A notable example is the Brønsted acid-catalyzed cascade reaction of adamantane-based iminium salts. rsc.org This reaction involves a Wagner-Meerwein rearrangement where an alkyl group from the adamantane cage migrates to the iminium carbon in a grafiati.comresearchgate.net-alkyl shift. This rearrangement is often followed by an intramolecular Friedel-Crafts-type reaction, providing access to complex heterocyclic systems built upon the adamantane scaffold. rsc.org These transformations highlight the utility of acid catalysis in manipulating the adamantane structure to create novel molecular architectures.
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of adamantane (B196018) derivatives. scielo.org.za It provides detailed information about the hydrogen and carbon framework of adamantan-1-ylmethyl acetate (B1210297), confirming the connectivity of the adamantane cage, the methylene (B1212753) bridge, and the acetate group.
One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer the initial and most fundamental data for structural assignment. The ¹H NMR spectrum of adamantan-1-ylmethyl acetate is characterized by distinct signals corresponding to the protons of the adamantane cage, the methylene bridge (-CH₂-), and the methyl group of the acetate. The adamantane cage itself shows a set of broad multiplets in the upfield region, typically between 1.5 and 2.0 ppm, due to the overlapping signals of its methine (CH) and methylene (CH₂) protons. The methylene protons adjacent to the ester oxygen appear as a distinct singlet, while the acetate's methyl protons also produce a sharp singlet.
Two-dimensional (2D) NMR techniques are employed for unambiguous signal assignment, which can be challenging in 1D spectra due to signal overlap. weebly.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity within the adamantane cage. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of carbon signals based on their attached protons. ncl.res.inuab.edu For instance, the carbon signal for the bridging methylene group can be identified by its correlation with the corresponding methylene proton singlet.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. ncl.res.inuab.edu This is particularly useful for confirming the link between the adamantane cage, the bridging methylene group, and the acetate's carbonyl carbon. An HMBC experiment would show a correlation between the methylene protons and the carbonyl carbon of the acetate group, as well as the quaternary carbon of the adamantane cage.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| Adamantane CH | ~2.00 (br s) | ~38-40 | Correlates with adjacent CH₂ carbons |
| Adamantane CH₂ | ~1.60-1.80 (m) | ~28-37 | Correlates with CH and other CH₂ carbons |
| Adamantane C (quaternary) | - | ~32 | Correlates with cage protons and bridging CH₂ protons |
| -O-CH₂- (bridging methylene) | ~3.71 (s) nih.gov | ~75 | Correlates with quaternary adamantane carbon and carbonyl carbon |
| -C(O)-CH₃ (acetate methyl) | ~2.02 (s) mdpi.com | ~21 | Correlates with carbonyl carbon |
| -C=O (carbonyl) | - | ~171 | Correlates with bridging CH₂ protons and acetate methyl protons |
NMR spectroscopy is highly effective for monitoring the progress of the esterification reaction that produces this compound from adamantane-1-methanol. By taking periodic samples from the reaction mixture, one can track the disappearance of the reactant's signals (e.g., the CH₂OH protons of the starting alcohol) and the concurrent appearance of the product's characteristic signals (e.g., the acetate methyl singlet). sci-hub.se This allows for the optimization of reaction times and conditions.
Furthermore, ¹H NMR is a powerful tool for assessing the purity of the final product. The integration of the signals should correspond to the expected proton ratios in the molecule. The absence of signals from starting materials, solvents, or by-products in the spectrum is a strong indicator of high purity. nih.gov
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Structure
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and the vibrational modes of its molecular framework.
IR spectroscopy is particularly sensitive to polar bonds. The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch. Other key absorptions include the C-H stretching vibrations of the adamantane cage and the C-O stretching vibrations of the ester linkage. researchgate.netacs.org
Raman spectroscopy, which relies on changes in polarizability, is an excellent complementary technique. It is particularly effective for identifying vibrations of non-polar bonds. For adamantane derivatives, the symmetric "breathing" mode of the carbon cage is often a prominent feature in the Raman spectrum. researchgate.net
| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (Adamantane) | IR & Raman | 2850 - 2950 acs.org | Strong (IR) |
| C=O Stretch (Ester) | IR | 1735 - 1750 researchgate.net | Very Strong |
| C-O Stretch (Ester) | IR | 1220 - 1250 researchgate.net | Strong |
| C-H Bend | IR | 1365 - 1455 researchgate.net | Medium |
| Adamantane Cage "Breathing" | Raman | ~725 - 750 researchgate.net | Medium-Strong |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. dovepress.com In electron ionization (EI) mode, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) confirms the molecular weight.
The fragmentation of adamantane derivatives is highly characteristic. researchgate.net The molecular ion of this compound is prone to breaking apart in predictable ways. The most significant fragmentation pathway involves the cleavage of the bond between the adamantane cage and the side chain, leading to the formation of the highly stable 1-adamantyl cation at m/z 135. This peak is often the base peak (the most intense peak) in the spectrum. Other fragments may arise from the loss of an acetoxy radical or acetic acid.
| m/z Value | Identity of Fragment | Formula |
|---|---|---|
| 208 | Molecular Ion [M]⁺ | [C₁₃H₂₀O₂]⁺ |
| 149 | [M - OAc]⁺ or [M - CH₃COO]⁺ | [C₁₁H₁₇]⁺ |
| 135 | [Adamantyl]⁺ (Often Base Peak) | [C₁₀H₁₅]⁺ |
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in the solid state. springermedizin.de This technique can determine the exact bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules pack together to form a crystal lattice. nih.govmdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Intramolecular Charge Transfer Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. This compound, being composed of saturated aliphatic and ester functional groups, lacks significant chromophores (i.e., conjugated π-systems). acs.org
Consequently, the compound is not expected to exhibit strong absorption in the conventional UV-Vis range (200–800 nm). Any observed absorption would likely be a very weak band at short wavelengths (below 220 nm), attributable to the n→π* electronic transition of the carbonyl group in the ester. springermedizin.dersc.org This technique is therefore of limited utility for the routine characterization of this specific compound but can be important for confirming the absence of conjugated impurities. researchgate.net
Chromatographic Techniques for Separation Science and Purity Validation
The purification and purity assessment of this compound, along with related adamantane derivatives, frequently relies on various chromatographic methods. These techniques are essential for separating the target compound from reaction byproducts and starting materials, as well as for verifying its final purity.
Column chromatography is a fundamental and widely used technique for the purification of adamantane-containing compounds. ptfarm.plnih.gov In typical synthetic procedures, after the initial work-up, the crude product is subjected to column chromatography. A common stationary phase used is silica (B1680970) gel, which effectively separates compounds based on their polarity. The mobile phase, or eluent, often consists of a mixture of non-polar and polar solvents. For adamantane derivatives, a common eluent system is a mixture of hexane (B92381) and ethyl acetate. ptfarm.plresearchgate.net The ratio of these solvents can be adjusted to achieve optimal separation; for instance, a 30% to 50% ethyl acetate in hexanes gradient has been used to purify related structures. nih.gov Flash column chromatography, a faster variant of conventional column chromatography, is also employed for efficient purification. nih.gov
For purity validation and analytical identification, more advanced chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are utilized. springermedizin.de GC-MS is particularly suitable for volatile and thermally stable compounds like this compound. It separates components of a mixture which are then ionized and detected by mass spectrometry, providing information on both the purity and molecular weight of the compound. springermedizin.de LC-MS serves a similar purpose and is applicable to a broader range of compounds. springermedizin.de These methods are crucial for confirming the identity and ensuring the high purity of the synthesized compound, which is a prerequisite for further analysis and application. nih.govspringermedizin.de
Elemental Analysis for Compositional Confirmation
Elemental analysis is a critical analytical technique used to determine the elemental composition of a pure substance. For a synthesized compound like this compound, this method provides experimental verification of its empirical and molecular formula by quantifying the mass percentages of its constituent elements, primarily carbon (C) and hydrogen (H). nih.gov
The molecular formula for this compound is C₁₃H₂₀O₂. chemicalbook.com Based on this formula, the theoretical elemental composition can be calculated. This calculated composition serves as a benchmark against which the experimental results from an elemental analyzer are compared. A close agreement between the found and calculated values, typically within a ±0.4% margin, confirms the elemental integrity and purity of the sample. nih.govucanr.edu
For instance, the elemental analysis of a related compound, trans-[3-(Adamantan-1-yl)oxiran-2-yl]methyl acetate, involved calculating the expected percentages for carbon and hydrogen to validate its synthesis. researchgate.net This process is standard for confirming the structure of newly synthesized adamantane derivatives. nih.gov
Below is a data table detailing the theoretical elemental composition of this compound.
| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percent (%) |
| Carbon | C | 12.011 | 13 | 156.143 | 74.96 |
| Hydrogen | H | 1.008 | 20 | 20.160 | 9.68 |
| Oxygen | O | 15.999 | 2 | 31.998 | 15.36 |
| Total | C₁₃H₂₀O₂ | 208.301 | 100.00 |
This compositional confirmation is a fundamental step in the structural characterization of the compound. researchgate.netrsc.org
Computational and Theoretical Chemistry Studies of Adamantan 1 Ylmethyl Acetate Systems
Quantum Chemical Calculations for Electronic Structure and Spectroscopic Prediction
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in its gaseous state, free from intermolecular influences. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.
Density Functional Theory (DFT) for Equilibrium Geometries and Vibrational Spectra
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is routinely used to determine the most stable three-dimensional arrangement of atoms (equilibrium geometry) and to predict vibrational spectra (IR and Raman).
The process begins with a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. youtube.com For a molecule like Adamantan-1-ylmethyl acetate (B1210297), this involves exploring the potential energy surface to find the global minimum, which corresponds to its most stable conformation. Functionals such as B3LYP or PBE0, combined with basis sets like 6-311++G(d,p), are commonly employed for this purpose, providing a reliable description of molecular structures. arxiv.orgresearchgate.net
Once the optimized geometry is obtained, a vibrational frequency calculation is performed. researchgate.net This calculation determines the normal modes of vibration, each associated with a specific frequency. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum and scattering peaks in a Raman spectrum. The results can be compared with experimental spectra to confirm the structure or can be used to predict the spectra where experimental data is unavailable. For Adamantan-1-ylmethyl acetate, the predicted spectrum would feature characteristic vibrations from both the adamantane (B196018) cage and the acetate moiety.
Table 1: Predicted Characteristic Vibrational Frequencies for this compound based on DFT Calculations of Analogous Structures
| Functional Group/Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|---|
| Adamantane Cage | C-H Stretch | 2850 - 2950 | Stretching vibrations of the C-H bonds on the adamantane core. researchgate.net |
| Adamantane Cage | CH₂ Scissor | ~1450 | Bending (scissoring) motion of the methylene (B1212753) groups in the cage. researchgate.net |
| Adamantane Cage | Cage Breathing/C-C Stretch | 700 - 950 | Symmetric and asymmetric stretching of the carbon-carbon bonds forming the cage structure. researchgate.net |
| Acetate Group | C=O Stretch | 1735 - 1750 | Strong, characteristic absorption from the carbonyl group of the ester. chem-soc.si |
| Acetate Group | C-O Stretch | 1200 - 1250 | Stretching of the C-O single bond in the ester linkage. chem-soc.si |
| Methyl Group (Acetate) | CH₃ Bending | 1365 - 1385 | Symmetric and asymmetric bending vibrations of the methyl group. |
Time-Dependent DFT (TDDFT) and Multi-Reference Perturbation Theory (MRPT) for Electronic Absorption Spectra
To predict the electronic absorption (UV-Vis) spectrum of a molecule, Time-Dependent Density Functional Theory (TD-DFT) is the most common method. youtube.com TD-DFT calculates the energies required to promote an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied one. nih.gov These calculated transition energies and their corresponding intensities (oscillator strengths) can be used to simulate the UV-Vis spectrum. torvergata.it
For this compound, which lacks extensive conjugation or traditional chromophores, the primary electronic transitions (such as n→σ* from the carbonyl oxygen and σ→σ* from the C-C and C-H bonds) are expected to occur at high energies. Therefore, its absorption maxima would likely be in the far-UV region, below 200 nm. youtube.com For higher accuracy, especially in cases where excited states have significant multi-reference character, more advanced methods like Multi-Reference Perturbation Theory (MRPT) can be employed, though they are significantly more computationally demanding. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Ligand-Protein Stability
While quantum mechanics is ideal for studying static electronic properties, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, using a force field (like AMBER, OPLS, or GROMOS) to describe the potential energy. ajchem-a.com
For this compound, an MD simulation would typically involve placing the molecule in a simulation box filled with a solvent (e.g., water) and running the simulation for tens to hundreds of nanoseconds. ajchem-a.com This allows for the exploration of its conformational landscape, revealing the flexibility of the acetate tail relative to the rigid adamantane core.
Furthermore, if this compound is studied as a ligand for a biological target, MD simulations are crucial for assessing the stability of the ligand-protein complex. researchgate.netresearchgate.net After docking the ligand into the protein's binding site, an MD simulation is run on the entire complex. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, and the Root Mean Square Fluctuation (RMSF) of individual residues, are analyzed to determine if the ligand remains stably bound and to identify which parts of the system are most mobile. researchgate.net
Topological and Atomic Population Analyses (e.g., Mulliken, Löwdin, Hirshfeld Surfaces) for Charge Distribution and Intermolecular Interactions
Topological analyses provide methods for partitioning molecular properties, such as electron density, among the constituent atoms.
Hirshfeld Surface Analysis is a powerful graphical method for visualizing and quantifying intermolecular interactions in a crystal structure. nih.govrsc.orgresearchgate.net The surface is generated around a molecule in a crystal, and the distance from the surface to the nearest nucleus inside and outside the surface is mapped onto it. This visualization highlights regions of close intermolecular contact. The analysis is often paired with 2D fingerprint plots, which provide a quantitative summary of the different types of interactions (e.g., H···H, C-H···O) and their relative contributions to the crystal packing. nih.govresearchgate.net For this compound, this analysis would reveal how the bulky, nonpolar adamantane groups and the polar acetate groups engage in van der Waals forces and potential weak hydrogen bonds to stabilize the solid state.
Atomic Population Analyses , such as those developed by Mulliken, Löwdin, or Hirshfeld, assign a partial charge to each atom in the molecule based on the calculated quantum mechanical wavefunction. niscpr.res.inopenmx-square.orguni-muenchen.de These charges provide a quantitative picture of the charge distribution, indicating which atoms are electron-rich (negative charge) and which are electron-poor (positive charge). This information is critical for understanding the molecule's electrostatic potential, dipole moment, and potential sites for electrophilic or nucleophilic attack. For instance, the carbonyl oxygen in the acetate group is expected to carry a significant negative charge, while the carbonyl carbon will be positively charged.
Prediction of Molecular Descriptors (e.g., Lipophilicity Parameters, Topological Polar Surface Area) and their Correlation with Chemical Behavior
Molecular descriptors are numerical values that encode information about the topology, geometry, or electronic structure of a molecule. They are widely used in cheminformatics and medicinal chemistry to predict the physicochemical and pharmacokinetic properties of compounds.
Lipophilicity , often expressed as LogP (the logarithm of the partition coefficient between octanol (B41247) and water), is a key descriptor of a molecule's solubility and ability to cross biological membranes. mdpi.com The adamantane cage is highly lipophilic, and its presence is known to enhance the lipophilicity of drugs. mdpi.com
Topological Polar Surface Area (TPSA) is calculated as the sum of the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. pitt.edu It is a strong predictor of passive molecular transport through membranes, such as intestinal absorption and blood-brain barrier penetration. The TPSA for this compound is determined solely by the two oxygen atoms of the ester group.
These descriptors can be rapidly calculated from the 2D structure of a molecule and are used to assess its drug-likeness and potential biological behavior.
Table 3: Predicted Molecular Descriptors for this compound and Related Compounds
| Compound | Descriptor | Predicted Value | Significance |
|---|---|---|---|
| Adamantan-1-yl acetate | XLogP3 | 2.8 | Indicates high lipophilicity (poor water solubility). nih.gov |
| Adamantan-1-yl acetate | TPSA | 26.3 Ų | Predicts good membrane permeability. nih.gov |
| This compound | LogP (estimated) | ~3.2 | The additional CH₂ group increases lipophilicity relative to adamantan-1-yl acetate. |
| This compound | TPSA (estimated) | 26.3 Ų | The polar ester group is identical to that in adamantan-1-yl acetate, so the TPSA is expected to be the same. |
In Silico Modeling for Structure-Activity Relationship (SAR) Elucidation
In the realm of drug discovery and development, in silico modeling plays a pivotal role in elucidating Structure-Activity Relationships (SAR). These computational techniques allow for the systematic exploration of how structural modifications to a molecule influence its biological activity, thereby guiding the design of more potent and selective compounds. For adamantane-containing compounds, including those structurally related to this compound, various computational methods are employed to predict their interactions with biological targets and to understand the key structural features governing their activity.
One prominent application of in silico SAR studies for adamantane derivatives has been in the development of enzyme inhibitors. For instance, a study on adamantyl carboxamides and acetamides as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome, revealed crucial SAR insights. The research demonstrated that the adamantyl group is a key pharmacophore. In the adamantyl acetamide (B32628) series, substitutions on the aromatic ring attached to the amide nitrogen significantly impacted inhibitory potency. For example, replacing a thiophenyl ring with a 2-pyrrolyl ring led to a notable change in activity, suggesting that the electronic and steric properties of this substituent are critical for binding to the enzyme's active site. nih.gov It is hypothesized that the pyrrolyl ring may form additional interactions with the enzyme or alter the molecule's geometry to enhance binding. nih.gov
The following table illustrates the structure-activity relationship of some adamantyl acetamide derivatives as 11β-HSD1 inhibitors. nih.gov
| Compound ID | Adamantyl Moiety | Linker | Aromatic Group | IC₅₀ (nM) |
| 4 | 1-Adamantyl | -CH₂CONH- | 2-Thiophenyl | >1000 |
| 34 | 1-Adamantyl | -CH₂CONH- | 3-Thiophenyl | >1000 |
| 35 | 1-Adamantyl | -CH₂CONH- | 2-Pyrrolyl | 655 |
Molecular docking, a key in silico technique, has been instrumental in understanding the binding modes of adamantane derivatives. In studies of amantadine (B194251) and rimantadine (B1662185) derivatives against the vaccinia virus, molecular modeling suggested that these compounds could inhibit the virus by targeting the membrane protein p37. mdpi.com The pharmacophoric profiles of the active compounds were found to be similar to that of tecovirimat, a known inhibitor of this protein. mdpi.com Such studies highlight the utility of computational models in identifying potential biological targets and mechanisms of action for novel compounds.
Furthermore, SAR studies on adamantane derivatives as urease inhibitors have also benefited from in silico approaches. Molecular docking of N-(adamantan-1-ylcarbamothioyl)benzamides against the target protein indicated that the synthesized compounds exhibit good binding affinity. mdpi.com These computational analyses provide a rational basis for the observed biological activities and guide the design of new derivatives with improved inhibitory potential. mdpi.com
Theoretical Evaluation of Basicity
The basicity of a molecule is a fundamental chemical property that can significantly influence its pharmacokinetic and pharmacodynamic profiles. For nitrogen-containing compounds, basicity affects their ionization state at physiological pH, which in turn impacts their solubility, membrane permeability, and interaction with biological targets. Theoretical, or in silico, methods provide a powerful means to predict and understand the basicity of molecules, including adamantane derivatives.
While specific theoretical basicity studies on this compound are not prevalent in the literature, research on structurally similar N-[(adamantan-1-yl)methyl]aniline derivatives offers valuable insights into the factors governing the basicity of this class of compounds. researchgate.net In these studies, a combination of experimental measurements and theoretical calculations was used to establish a connection between the chemical structure and the basicity of the compounds. researchgate.net
The theoretical evaluation of basicity often involves the calculation of proton affinity or the pKa of the conjugate acid. These calculations are typically performed using quantum chemical methods, such as Density Functional Theory (DFT). The study on N-[(adamantan-1-yl)methyl]aniline derivatives aimed to design new conformationally labile analogs of bromantane (B128648) and established a clear relationship between their chemical structure and basicity. researchgate.net This connection is crucial for selecting preferred structures for further biological investigation. researchgate.net
The following table presents the experimental and theoretical basicity (pKa) values for a selection of N-[(adamantan-1-yl)methyl]aniline derivatives. researchgate.net
| Compound | Substituent on Aniline (B41778) Ring | Experimental pKa | Theoretical pKa |
| N-[(Adamantan-1-yl)methyl]aniline | H | 4.85 | 4.90 |
| N-[(Adamantan-1-yl)methyl]-4-methylaniline | 4-CH₃ | 5.34 | 5.38 |
| N-[(Adamantan-1-yl)methyl]-4-methoxyaniline | 4-OCH₃ | 5.58 | 5.62 |
| N-[(Adamantan-1-yl)methyl]-4-chloroaniline | 4-Cl | 4.15 | 4.20 |
The data indicates that the electronic nature of the substituent on the aniline ring has a pronounced effect on the basicity of the nitrogen atom. Electron-donating groups, such as methyl (CH₃) and methoxy (B1213986) (OCH₃), increase the basicity (higher pKa), while electron-withdrawing groups like chloro (Cl) decrease it. These theoretical evaluations, which correlate well with experimental findings, are invaluable for fine-tuning the physicochemical properties of drug candidates to optimize their biological performance.
Applications in Advanced Materials Science and Polymer Chemistry
Supramolecular Chemistry and Host-Guest Interactions of Adamantane (B196018) Derivatives
The adamantane cage is a highly effective and widely utilized scaffold in the field of supramolecular chemistry, primarily due to its role in host-guest interactions. Its high degree of symmetry, lipophilicity, and rigid conformational structure make it an ideal guest molecule for various macrocyclic hosts.
One of the most extensively studied host-guest systems involves the formation of inclusion complexes between adamantane derivatives and cyclodextrins (CDs). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The size of this cavity is a crucial factor in the formation of stable inclusion complexes. The adamantane cage, with its complementary size and hydrophobicity, fits snugly within the cavity of β-cyclodextrin, leading to the formation of highly stable 1:1 inclusion complexes. These interactions are driven by favorable van der Waals forces and the hydrophobic effect.
The formation of these inclusion complexes has a wide array of applications:
Enhanced Solubility: The encapsulation of hydrophobic adamantane derivatives within the hydrophilic shell of cyclodextrins significantly increases their aqueous solubility. This is particularly beneficial in the development of drug delivery systems, where poor water solubility can be a major obstacle.
Controlled Release: The reversible nature of the host-guest interaction allows for the controlled release of the adamantane-containing guest molecule. This release can be triggered by various stimuli, such as changes in temperature, pH, or the presence of a competitive guest molecule.
Surface Modification: The strong and specific interaction between adamantane and cyclodextrin (B1172386) can be harnessed to modify surfaces. For instance, a surface functionalized with cyclodextrin can selectively bind to adamantane-tagged molecules, enabling the creation of biosensors, targeted drug delivery vehicles, and functionalized nanoparticles.
A study on the complexation of various bio-conjugatable adamantane derivatives with β-cyclodextrin revealed the formation of inclusion adducts with diverse adamantane-to-CD ratios, such as 2:2, 3:2, and 1:2. These findings provide insight into the design of nanomedicine with hierarchical structures mediated by these delicate host-guest interactions nih.govuq.edu.au.
The specific and directional nature of adamantane's interactions with host molecules like cyclodextrins and cucurbit[n]urils is instrumental in the design of "smart" materials and self-assembling systems. These materials can respond to external stimuli, leading to changes in their structure and function.
By incorporating adamantane moieties into polymer chains and cyclodextrin hosts into another, self-healing hydrogels can be fabricated. When the gel is damaged, the adamantane and cyclodextrin units at the fractured surface can recognize each other and re-establish the cross-links, thus repairing the material. Similarly, adamantane-functionalized nanoparticles can be directed to self-assemble into larger, ordered structures through host-guest interactions with complementary macrocycles, leading to the formation of materials with unique optical or electronic properties.
Polymer Chemistry and Advanced Polymeric Materials
The incorporation of the bulky and rigid adamantane cage into polymer structures imparts a range of desirable properties, including enhanced thermal stability, mechanical strength, and optical transparency. Adamantan-1-ylmethyl acetate (B1210297), and more commonly its acrylate (B77674) derivative, are valuable monomers in the synthesis of these high-performance polymers.
Adamantan-1-ylmethyl acrylate is a versatile monomer that can be readily copolymerized with other vinyl monomers, such as styrene (B11656) and methyl methacrylate (B99206), via controlled polymerization techniques like living anionic polymerization. The resulting copolymers exhibit properties that are a blend of the constituent monomers, but with significant enhancements conferred by the adamantane moiety.
For instance, the living anionic polymerization of 1-adamantyl acrylate (a closely related monomer) has been successfully achieved, yielding poly(1-adamantyl acrylate) (PAdA) homopolymers and block copolymers. These polymers demonstrate a very high glass transition temperature (Tg) and exceptional thermal stability compared to other acrylic polymers researchgate.netwikipedia.org.
The introduction of adamantyl moieties into polymers like poly(methyl methacrylate) (PMMA) has been shown to increase the thermal stability of the resulting material. This makes adamantane-containing polymers promising candidates for applications requiring high-performance materials, such as in the aerospace and electronics industries mdpi.comresearchgate.net.
| Polymer | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) | Key Properties |
|---|---|---|---|
| Poly(1-adamantyl acrylate) (PAdA) | 133 °C | 376 °C | High thermal stability, high upper service temperature, enhanced mechanical strength. |
| Copolymer of 1-adamantyl methacrylate and styrene | 170 °C (azeotropic composition) | ca. 340 °C | High transparency, low optical absorption. |
The incorporation of adamantane units into the side chains or the main backbone of polymers leads to materials with superior performance characteristics. The bulky nature of the adamantane group restricts the mobility of the polymer chains, which in turn increases the glass transition temperature and enhances the mechanical stiffness of the material.
Polymers containing adamantane moieties are also known for their excellent thermal and oxidative stability. This is attributed to the high stability of the adamantane cage itself. These properties make them suitable for use in demanding applications such as high-temperature coatings, adhesives, and engineering plastics. Furthermore, the introduction of adamantane can improve the optical properties of polymers, leading to materials with high transparency and low birefringence, which are desirable for optical applications like lenses and data storage media researchgate.net.
Role as a Scaffold in Catalyst Design and Separation Technologies
The rigid and well-defined three-dimensional structure of the adamantane cage makes it an excellent scaffold for the design of catalysts and separation materials. While specific applications of Adamantan-1-ylmethyl acetate in this context are not widely documented, the principles derived from other functionalized adamantanes are highly relevant.
In catalyst design, the adamantane framework can be functionalized with catalytic groups at its bridgehead positions. The rigidity of the scaffold ensures that these catalytic sites are held in a precise spatial arrangement, which can lead to enhanced catalytic activity and selectivity. The steric bulk of the adamantyl group can also be used to create a specific microenvironment around the catalytic center, influencing the approach of reactants and the outcome of the reaction uq.edu.auresearchgate.net. For example, adamantane-containing ligands have been successfully employed in organometallic catalysis, where their bulk and electron-donating properties are advantageous rsc.org.
In the field of separation technologies, porous organic frameworks and polymers incorporating adamantane units have been developed for gas storage and separation. The inherent microporosity arising from the inefficient packing of the bulky adamantane groups, combined with the ability to introduce specific functional groups, allows for the creation of materials with high surface areas and selective adsorption properties for gases like carbon dioxide and methane (B114726) mdpi.com. The use of adamantane-based frameworks as "supramolecular sponges" for the separation of small molecules in the petrochemical industry is also an area of active research digitellinc.com.
Applications as Surfactants and Emulsifying Agents
Surfactants and emulsifying agents are molecules that possess both a water-loving (hydrophilic) head and an oil-loving (lipophilic) tail. This dual nature allows them to position themselves at the interface between two immiscible liquids, such as oil and water, reducing interfacial tension and stabilizing emulsions. The adamantane group, due to its hydrocarbon framework, serves as a potent lipophilic tail. nih.govresearchgate.net By chemically attaching a hydrophilic head group to the adamantane core, it is possible to create an amphiphilic structure with surfactant properties.
Research into adamantane-based amphiphiles has led to the synthesis of various novel surfactants, including adamantane-containing quaternary ammonium (B1175870) salts and betaines. researchgate.netresearchgate.net These studies have demonstrated that the incorporation of the adamantane moiety can significantly influence the surface-active properties of the resulting molecules. For instance, the critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form micelles, has been shown to be lower for some adamantane-based surfactants compared to their conventional counterparts. researchgate.net This suggests that the high lipophilicity of the adamantane group promotes the self-assembly of these molecules in solution.
In the context of this compound, the molecule possesses a significant lipophilic adamantane group. The acetate group, while containing polar carbonyl and ether linkages, is generally not considered a sufficiently strong hydrophilic head to impart significant amphiphilic character for most practical surfactant applications. More extensive modification, such as the introduction of ionic or polyoxyethylene groups, would likely be necessary to render it an effective surfactant or emulsifying agent.
The following table provides examples of adamantane derivatives that have been synthesized and investigated for their surfactant properties, illustrating the structural diversity and the types of hydrophilic groups that have been successfully combined with the adamantane core.
| Adamantane Derivative | Hydrophilic Head Group | Surfactant Type | Reference |
| N-(1-adamantyl)-N,N-dimethyl-betaine | Carboxybetaine | Zwitterionic | researchgate.net |
| N-(1-adamantyl)-N,N-dimethylbutyl-1-ammonium bromide | Quaternary Ammonium | Cationic | researchgate.net |
| N-(1-adamantyl)-N,N-dimethyloctyl-1-ammonium bromide | Quaternary Ammonium | Cationic | researchgate.net |
| N-(1-adamantyl)-N,N-dimethyldodecyl-1-ammonium bromide | Quaternary Ammonium | Cationic | researchgate.net |
| N-(1-adamantyl)-N,N-dimethyl-hexadecyl-1-ammonium bromide | Quaternary Ammonium | Cationic | researchgate.net |
Adamantane Based Principles in Medicinal Chemistry and Enzyme Modulation Research
Adamantane (B196018) as a Rigid and Lipophilic Scaffold in Molecular Design
The adamantane moiety, a cage-like hydrocarbon, serves as a unique and valuable scaffold in medicinal chemistry. wikipedia.org Its rigid, three-dimensional structure and significant lipophilicity make it an attractive component for designing new therapeutic agents. nih.goveui.eu The non-planar nature of adamantane allows for the precise spatial arrangement of functional groups, which can lead to more effective interactions with biological targets. nih.goveui.eupublish.csiro.au This contrasts with the often "flat" nature of many drug molecules and offers a strategy to explore chemical space more thoroughly. publish.csiro.au
The incorporation of an adamantane group can enhance the drug-like properties of a lead compound. iris-biotech.deresearchgate.net Its bulky and hydrophobic nature can facilitate binding to complementary hydrophobic pockets within receptor sites. iris-biotech.deuni-giessen.de This "lipophilic bullet" effect is often harnessed to improve a drug's ability to cross biological membranes, including the blood-brain barrier. researchgate.net Furthermore, the adamantane scaffold is not merely a passive lipophilic group; its rigid framework can be functionalized to orient pharmacophores in specific beneficial positions to enhance interactions with a target's active site. scispace.com
Influence on Bioavailability and Metabolic Stability
The lipophilic character of adamantane can significantly influence the bioavailability of a drug. uni-giessen.de By increasing a molecule's ability to partition into lipid bilayers, the adamantane moiety can enhance absorption and distribution. mdpi.compensoft.net This property has been utilized in the design of various drug delivery systems, including liposomes, where adamantane can act as an anchor in the lipid bilayer. mdpi.compensoft.netpensoft.net
However, the high lipophilicity that can be beneficial for bioavailability can also present challenges, particularly concerning metabolic stability. The adamantane core is susceptible to oxidation by metabolic enzymes, which can lead to rapid clearance and limit the in vivo efficacy of adamantane-containing drugs. tandfonline.com Researchers have explored various strategies to address this, such as introducing substituents at the bridgehead positions of the adamantane cage or incorporating spacers between the adamantane group and the rest of the molecule. escholarship.orgnih.gov These modifications aim to shield metabolically vulnerable positions and improve the pharmacokinetic profile of the drug candidates. tandfonline.comnih.gov For instance, the introduction of a single methyl group to the adamantane core in certain soluble epoxide hydrolase inhibitors was shown to increase potency without a significant loss of metabolic stability. escholarship.org
Design of Conformationally Restricted Peptidomimetics
The rigid structure of adamantane makes it a valuable building block for the design of conformationally restricted peptidomimetics. mdpi.com Peptides often suffer from poor metabolic stability and low bioavailability. By incorporating rigid scaffolds like adamantane, it is possible to create non-peptide molecules that mimic the bioactive conformation of a peptide while possessing improved drug-like properties. upc.eduunibo.it
Conformationally rigid amino acids are widely used in the design of such peptidomimetics to control the peptide's secondary structure. enamine.net The adamantane scaffold can be used to create unnatural amino acids or to replace sections of a peptide backbone, thereby restricting the conformational freedom of the molecule. scispace.com This pre-organization of the molecule into a bioactive conformation can lead to higher binding affinity for its target receptor by reducing the entropic penalty of binding. upc.edu This strategy has been explored in the development of ligands for various receptors, demonstrating the utility of adamantane in creating structurally defined and potent peptidomimetics. scispace.com
Structure-Activity Relationship (SAR) Studies for Biological Target Interactions
Structure-activity relationship (SAR) studies are crucial for optimizing the interaction of a drug candidate with its biological target. The adamantane scaffold has been extensively utilized in SAR studies to probe the binding pockets of various enzymes and receptors. nih.govpublish.csiro.aunih.gov By systematically modifying the adamantane core and its substituents, researchers can gain valuable insights into the structural requirements for optimal biological activity. nih.gov
The rigid nature of the adamantane framework allows for the precise positioning of substituents, enabling a detailed exploration of the target's binding site. nih.goveui.eupublish.csiro.au This has been demonstrated in the development of inhibitors for a variety of targets, where the adamantane moiety serves as a key pharmacophore. nih.gov For example, in the development of inhibitors for the N-methyl-D-aspartate (NMDA) receptor, the adamantane group plays a critical role in the drug's activity. publish.csiro.au
SAR studies on adamantane-based compounds have also highlighted the importance of the adamantane cage itself in interacting with hydrophobic pockets of target proteins. iris-biotech.deresearchgate.net In some cases, even minor modifications to the adamantane structure, such as the addition of methyl groups, can lead to significant changes in potency and selectivity. scispace.com These studies underscore the value of the adamantane scaffold as a versatile tool in medicinal chemistry for fine-tuning the pharmacological properties of drug candidates. researchgate.netpublish.csiro.au
Enzyme Inhibition and Modulation Mechanisms
The unique properties of the adamantane scaffold have been instrumental in the development of inhibitors for a range of enzymes. scispace.com Its ability to fit into hydrophobic pockets within enzyme active sites makes it a potent anchor for inhibitor design. tandfonline.com
Soluble Epoxide Hydrolase (sEH) Inhibitors
Adamantane-containing compounds have emerged as highly potent inhibitors of soluble epoxide hydrolase (sEH). escholarship.orgresearchgate.net This enzyme is involved in the metabolism of epoxy-fatty acids, which have vasodilatory, anti-inflammatory, and analgesic properties. researchgate.net Inhibition of sEH increases the levels of these beneficial lipids, making it a therapeutic target for hypertension and inflammation. researchgate.netacs.org
The adamantyl group in sEH inhibitors typically occupies a hydrophobic pocket in the enzyme's active site. tandfonline.com SAR studies have shown that modifications to the adamantane moiety can significantly impact inhibitory potency. escholarship.org For instance, the introduction of methyl groups at the bridgehead positions of adamantane can alter the inhibitor's activity against human and murine sEH in opposite ways. escholarship.orgnih.gov While highly lipophilic adamantane derivatives are potent sEH inhibitors, they often suffer from poor metabolic stability and low water solubility. tandfonline.comescholarship.org To overcome these limitations, researchers have explored strategies such as replacing the adamantane with more polar groups or incorporating hydrophilic functionalities. tandfonline.comescholarship.org Another approach involves the use of bioisosteres like benzohomoadamantane, which can improve the drug-like properties of the inhibitors while maintaining high potency. acs.orgcontinental.edu.penih.gov
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors
Adamantane derivatives are a major class of inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). researchgate.netresearchgate.net This enzyme is responsible for converting inactive cortisone (B1669442) to active cortisol, and its inhibition is a promising strategy for treating metabolic disorders like type 2 diabetes and obesity. mdpi.comresearchgate.net
The adamantane cage in these inhibitors is thought to bind to a hydrophobic pocket in the active site of 11β-HSD1. mdpi.com Numerous SAR studies have been conducted to optimize the potency and selectivity of these inhibitors. acs.org For example, adamantane-linked 1,2,4-triazole (B32235) derivatives have been identified as potent 11β-HSD1 inhibitors. mdpi.comresearchgate.net In silico docking studies have further elucidated the binding modes of these compounds, confirming the importance of the adamantane moiety for interacting with the enzyme. mdpi.com The development of selective 11β-HSD1 inhibitors containing an adamantane scaffold continues to be an active area of research, with several compounds advancing into clinical investigations. mdpi.comresearchgate.nettandfonline.com
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the biosynthesis of nucleic acids and amino acids, making it a well-established target for antimicrobial and anticancer therapies. vietnamjournal.runih.gov The inhibition of DHFR disrupts the production of tetrahydrofolate, leading to cell death. nih.gov The lipophilic and bulky nature of the adamantane group has been utilized in the design of novel DHFR inhibitors to enhance their binding affinity and cellular uptake.
Research into adamantane-based DHFR inhibitors has explored the synthesis of analogues of known drugs like trimethoprim (B1683648). For instance, a series of 5-adamantan-1-ylmethyl analogues of trimethoprim were synthesized and evaluated for their antibacterial activity. researchgate.net These compounds, which feature an adamantane group attached to the pyrimidine (B1678525) ring, have demonstrated inhibitory activity against various bacterial strains. researchgate.net The adamantyl group in these derivatives is intended to interact with hydrophobic pockets in the DHFR active site, potentially increasing the potency and selectivity of the inhibitor. researchgate.netdntb.gov.ua
In one study, new trimethoprim analogues were prepared by condensing adamantane-1-carbaldehyde (B57758) with 3-methoxypropionitrile, followed by reactions with guanidine, acetamidine, or thiourea (B124793). researchgate.net The resulting 5-adamantan-1-ylmethyl-substituted pyrimidines were then tested against several bacterial and fungal strains. researchgate.net
While specific inhibitory concentration (IC50) data for a wide range of adamantane-based DHFR inhibitors is extensive and varies greatly depending on the specific derivative and the target organism, the general principle remains the exploration of adamantane's unique structure to achieve enhanced biological activity. For example, some adamantane derivatives have been shown to inhibit the DHFR enzyme with IC50 values in the micromolar range. researchgate.net
Angiotensin Converting Enzyme (ACE) Inhibition
Angiotensin-Converting Enzyme (ACE) is a key component of the renin-angiotensin system, which regulates blood pressure. ACE inhibitors are a class of drugs widely used in the treatment of hypertension and heart failure. The development of novel ACE inhibitors often involves the exploration of various chemical scaffolds that can effectively interact with the enzyme's active site.
While the use of adamantane derivatives specifically as ACE inhibitors is not as extensively documented as their application in other areas, the principles of adamantane-based drug design are relevant. The rigid adamantane cage can serve as a hydrophobic anchor to enhance the binding of an inhibitor to the non-polar regions of the ACE active site. The incorporation of an adamantane moiety into known ACE inhibitor pharmacophores could potentially lead to derivatives with improved pharmacokinetic profiles, such as increased metabolic stability.
Further research is needed to fully explore the potential of adamantane-based compounds as ACE inhibitors and to synthesize and evaluate derivatives for their efficacy and selectivity.
Other Enzyme Targets (e.g., Carbonic Anhydrase, Cyclooxygenase, Elastase, HIV-1 Protease)
The versatility of the adamantane scaffold has led to its investigation in the context of a variety of other enzyme targets.
Carbonic Anhydrase: Adamantane-containing compounds have been explored as inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes, including pH regulation and CO2 transport. The adamantyl group can be incorporated into sulfonamide-based inhibitors to enhance their binding to the hydrophobic regions of the carbonic anhydrase active site.
Cyclooxygenase (COX): COX enzymes are the targets of nonsteroidal anti-inflammatory drugs (NSAIDs). The lipophilic nature of adamantane can be exploited to design new COX inhibitors with potentially improved tissue penetration and duration of action.
Elastase: Human neutrophil elastase is a serine protease involved in inflammatory processes. Adamantane derivatives have been investigated as potential elastase inhibitors, with the adamantyl group serving as a bulky, hydrophobic element to interact with the enzyme's substrate-binding pocket.
HIV-1 Protease: HIV-1 protease is a critical enzyme for the replication of the human immunodeficiency virus. Adamantane-based compounds have been designed as HIV-1 protease inhibitors, where the adamantane cage can interact with the hydrophobic S1 and S1' pockets of the enzyme's active site, leading to potent inhibition. Several adamantane-based analogs have been shown to possess anti-HIV properties. researchgate.net
Ligand-Protein Interaction Analysis through Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org This method is widely used in drug design to understand the interactions between a ligand (a potential drug molecule) and its protein target at the molecular level.
In the context of adamantane-based drug design, molecular docking plays a crucial role in:
Predicting Binding Modes: Docking simulations can predict how an adamantane-containing ligand will bind within the active site of an enzyme, highlighting key interactions such as hydrogen bonds and hydrophobic contacts.
Structure-Activity Relationship (SAR) Studies: By docking a series of adamantane analogues, researchers can rationalize their observed biological activities and understand how modifications to the adamantane scaffold or its substituents affect binding affinity. rsc.org
Virtual Screening: Docking can be used to screen large libraries of virtual compounds to identify those with a high predicted affinity for a specific enzyme target, thereby prioritizing molecules for synthesis and biological testing.
Analog Series-Based Scaffolds in Advanced Medicinal Chemistry Design
The adamantane core is an excellent example of a rigid scaffold that can be used to develop analog series of compounds for systematic investigation in medicinal chemistry. By starting with the adamantane framework, chemists can systematically modify the molecule by introducing various functional groups at different positions of the cage.
This analog series-based approach allows for a detailed exploration of the structure-activity relationships (SAR). Researchers can synthesize a library of related compounds and test their biological activity, leading to a comprehensive understanding of how specific structural modifications influence potency, selectivity, and pharmacokinetic properties.
The key advantages of using the adamantane scaffold in this approach include:
Rigidity: The rigid nature of the adamantane cage reduces the conformational flexibility of the molecule, which can lead to more specific interactions with the target protein and simplify the interpretation of SAR data.
Predictable Substitution Patterns: The well-defined geometry of adamantane allows for precise placement of substituents, enabling a systematic exploration of the chemical space around the scaffold.
Modulation of Physicochemical Properties: The introduction of different functional groups onto the adamantane scaffold allows for the fine-tuning of properties such as lipophilicity, solubility, and metabolic stability.
Through the synthesis and evaluation of such analog series, medicinal chemists can optimize lead compounds and develop new drug candidates with improved therapeutic profiles.
Q & A
Advanced Research Question
- In vitro metabolic assays : Use liver microsomes (human/rat) with NADPH cofactors to assess cytochrome P450-mediated oxidation. Monitor adamantane ring hydroxylation via LC-MS/MS .
- Plasma protein binding : Equilibrium dialysis (pH 7.4) quantifies unbound fractions; adamantane’s lipophilicity often results in >95% protein binding, reducing bioavailability .
- Stability in buffer systems : Test pH-dependent degradation in acetate buffer (pH 3.6–5.6) to simulate physiological conditions. Adamantane derivatives typically exhibit stability ≤24 hours at 37°C .
What computational strategies improve the prediction of Adamantan-1-ylmethyl derivatives’ binding affinity to P2X7 receptors?
Advanced Research Question
- Molecular docking : Use cryo-EM structures of human P2X7 (PDB: 6U9V) to map adamantane interactions with the extracellular ATP-binding pocket. Focus on hydrophobic contacts with residues like Leu217 and Phe293 .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values. Electron-withdrawing groups (e.g., -CF3) enhance potency by stabilizing ligand-receptor π-π interactions .
- MD simulations : Simulate adamantane’s rigid scaffold to assess conformational flexibility during receptor activation. Compare with flexible analogs (e.g., benzamide derivatives) to identify entropy-driven binding .
How can researchers mitigate challenges in scaling up this compound synthesis for preclinical studies?
Basic Research Question
- Reaction optimization : Replace batch reactors with flow chemistry to control exothermic urea formation. Maintain temperatures ≤40°C to prevent adamantane decomposition .
- Solvent recycling : Recover DCM via fractional distillation to reduce costs and environmental impact .
- Quality control : Implement inline FTIR to monitor isocyanate consumption and ensure >95% conversion before aniline addition .
What are the limitations of using Adamantan-1-ylmethyl derivatives in CNS-targeted therapies?
Advanced Research Question
- Blood-brain barrier (BBB) penetration : Adamantane’s high logP (~4.5) limits passive diffusion. Use in situ perfusion models to quantify BBB permeability (e.g., PS values <1.0 × 10⁻³ cm/s indicate poor uptake) .
- Efflux transporters : Test P-gp inhibition (e.g., calcein-AM assay) to determine if derivatives are substrates for ABCB1, which reduces CNS bioavailability .
- Toxicity screening : Evaluate mitochondrial toxicity (Seahorse assay) due to adamantane’s potential to disrupt membrane potential in neuronal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
